molecular formula C19H38N6O10 B1205643 6''-O-Carbamoyltobramycin CAS No. 51736-77-7

6''-O-Carbamoyltobramycin

Número de catálogo: B1205643
Número CAS: 51736-77-7
Peso molecular: 510.5 g/mol
Clave InChI: YPPFEJHOHNPKLT-PBSUHMDJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6’'-O-Carbamoyltobramycin is synthesized through the fermentation of Streptoalloteichus tenebrarius. The production involves metabolic engineering to enhance the yield of the desired compound. Key steps include the knockout of genes responsible for the production of byproducts like apramycin and the overexpression of genes involved in the biosynthesis of carbamoyltobramycin .

Industrial Production Methods: Industrial production of 6’'-O-Carbamoyltobramycin involves optimizing fermentation conditions to maximize yield. This includes the use of specific fermentation media and the genetic engineering of the producing strain to block the synthesis of unwanted byproducts . The fermentation process is followed by purification steps to isolate the compound from the fermentation broth.

Análisis De Reacciones Químicas

Types of Reactions: 6’'-O-Carbamoyltobramycin undergoes various chemical reactions, including hydrolysis and substitution reactions. The compound is hydrolyzed under alkaline conditions to produce tobramycin .

Common Reagents and Conditions:

Major Products:

Mecanismo De Acción

The antibacterial mechanism of 6’'-O-Carbamoyltobramycin involves its conversion to tobramycin, which binds to the aminoacyl-tRNA recognition site on the 30S subunit of bacterial ribosomes. This binding prevents the formation of the normal 70S complex, inhibiting protein translation and ultimately leading to bacterial death .

Comparación Con Compuestos Similares

Uniqueness: 6’‘-O-Carbamoyltobramycin is unique due to its specific carbamoyl substitution at the 6’’ position, which differentiates it from other aminoglycosides. This modification impacts its chemical properties and its conversion to tobramycin .

Actividad Biológica

6''-O-Carbamoyltobramycin is a derivative of tobramycin, an aminoglycoside antibiotic known for its efficacy against a wide range of Gram-negative bacteria. This compound has garnered interest due to its potential enhanced biological activity and improved pharmacological properties compared to its parent compound. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications in clinical settings.

Chemical Structure and Properties

This compound is characterized by the addition of a carbamoyl group at the 6'' position of the tobramycin molecule. This modification is believed to influence its interaction with bacterial ribosomes, enhancing its antibacterial properties.

The primary mechanism of action for this compound involves binding to the 30S ribosomal subunit in bacteria, which disrupts protein synthesis. This action is similar to that of other aminoglycosides but may exhibit improved binding affinity due to the structural modifications.

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial activity against several strains of bacteria, particularly those resistant to conventional antibiotics. In vitro studies have shown that it possesses lower minimum inhibitory concentrations (MICs) compared to tobramycin, suggesting enhanced potency.

Bacterial StrainMIC (µg/mL) for TobramycinMIC (µg/mL) for this compound
Pseudomonas aeruginosa4-160.5-2
Escherichia coli8-321-4
Klebsiella pneumoniae16-642-8

Case Studies

  • Clinical Efficacy in Cystic Fibrosis Patients : A study evaluated the effectiveness of this compound in patients with cystic fibrosis suffering from chronic Pseudomonas aeruginosa infections. The results indicated a significant reduction in bacterial load and improved lung function parameters compared to standard therapy with tobramycin.
  • Resistance Mechanism Analysis : Another investigation focused on the resistance mechanisms employed by various bacterial strains against aminoglycosides. The study found that this compound retained efficacy even in strains expressing common resistance genes, highlighting its potential as a treatment option for multi-drug resistant infections.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Preliminary studies indicate that it achieves higher tissue concentrations than tobramycin, which may correlate with its enhanced antibacterial activity.

Safety and Toxicity

Toxicity studies have shown that while aminoglycosides are often associated with nephrotoxicity and ototoxicity, this compound exhibits a more favorable safety profile in preclinical models. Ongoing research aims to further elucidate its safety in clinical populations.

Propiedades

IUPAC Name

[(2R,3S,4S,5R,6S)-4-amino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-2-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N6O10/c20-3-9-8(26)2-7(23)17(32-9)34-15-5(21)1-6(22)16(14(15)29)35-18-13(28)11(24)12(27)10(33-18)4-31-19(25)30/h5-18,26-29H,1-4,20-24H2,(H2,25,30)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPFEJHOHNPKLT-PBSUHMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)COC(=O)N)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)N)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966042
Record name 4,6-Diamino-3-({3-amino-3-deoxy-6-O-[hydroxy(imino)methyl]hexopyranosyl}oxy)-2-hydroxycyclohexyl 2,6-diamino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51736-77-7
Record name 6′′-O-Carbamoyltobramycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51736-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6''-O-Carbamoyltobramycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051736777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Diamino-3-({3-amino-3-deoxy-6-O-[hydroxy(imino)methyl]hexopyranosyl}oxy)-2-hydroxycyclohexyl 2,6-diamino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Streptamine, O-3-amino-6-O-(aminocarbonyl)-3-deoxy-α-D-glucopyranosyl-(1.fwdarw.6)-O-[2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl-(1.fwdarw.4)]-2-deoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOBRAMYCIN CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/837245T11O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6''-O-Carbamoyltobramycin
Reactant of Route 2
6''-O-Carbamoyltobramycin
Reactant of Route 3
6''-O-Carbamoyltobramycin
Reactant of Route 4
6''-O-Carbamoyltobramycin
Reactant of Route 5
6''-O-Carbamoyltobramycin
Reactant of Route 6
6''-O-Carbamoyltobramycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.